molecular formula C11H5NO3 B11900919 Furo[3,4-b]quinoline-1,3-dione CAS No. 4945-42-0

Furo[3,4-b]quinoline-1,3-dione

Cat. No.: B11900919
CAS No.: 4945-42-0
M. Wt: 199.16 g/mol
InChI Key: NLVZUORLSQCGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,4-b]quinoline-1,3-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with two carbonyl groups at positions 1 and 3. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis .

Chemical Reactions Analysis

Types of Reactions: Furo[3,4-b]quinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of furo[3,4-b]quinoline-1,3-dione primarily involves the inhibition of DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 2 (TDP2). By inhibiting TDP2, the compound prevents the repair of DNA damage caused by topoisomerase II poisons, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in the context of cancer therapy, where the compound can enhance the efficacy of chemotherapeutic agents .

Comparison with Similar Compounds

Biological Activity

Furo[3,4-b]quinoline-1,3-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles recent findings on its synthesis, mechanisms of action, and biological effects, supported by case studies and data tables.

Synthesis of this compound

Recent advancements in synthetic methodologies have facilitated the production of this compound derivatives. Notably, microwave-assisted synthesis has been employed to enhance efficiency and yield. For instance, a study demonstrated a one-pot synthesis that produced several derivatives with promising biological profiles through multicomponent reactions involving 1,4-naphthoquinone and various aryl aldehydes .

Anticancer Properties

This compound and its derivatives have shown significant anticancer activity across various cancer cell lines. Research indicates that these compounds can induce apoptosis and cell cycle arrest in cancer cells. For example:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and KB (oral cancer).
  • Mechanism of Action : The compounds induce G2/M phase arrest and activate caspase-3/7 pathways leading to apoptosis. This is attributed to their ability to intercalate DNA and generate reactive oxygen species (ROS), resulting in oxidative stress that ultimately kills cancer cells .

Table 1: Cytotoxicity Profiles of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF70.16G2/M arrest
Compound BA5490.32Caspase activation
Compound CHepG20.25ROS generation

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial DNA synthesis by targeting topoisomerases .

Table 2: Antimicrobial Efficacy of this compound Derivatives

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
Compound DE. coli8 μg/mL
Compound ES. aureus16 μg/mL
Compound FP. aeruginosa32 μg/mL

Study on Anticancer Mechanisms

A pivotal study examined the effects of this compound on SK-LU-1 lung cancer cells. The results indicated a significant increase in G2/M phase cell accumulation when treated with specific concentrations of the compound. This was accompanied by a marked decrease in cells at G1 and S phases, suggesting effective cell cycle modulation .

Antimicrobial Resistance Study

Another research effort focused on the effectiveness of furo[3,4-b]quinoline derivatives against resistant bacterial strains. The study highlighted that certain modifications to the quinoline structure enhanced its efficacy against resistant strains of E. coli and S. aureus .

Properties

CAS No.

4945-42-0

Molecular Formula

C11H5NO3

Molecular Weight

199.16 g/mol

IUPAC Name

furo[3,4-b]quinoline-1,3-dione

InChI

InChI=1S/C11H5NO3/c13-10-7-5-6-3-1-2-4-8(6)12-9(7)11(14)15-10/h1-5H

InChI Key

NLVZUORLSQCGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C(=O)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.